Ethyl cysteinate methylcarbamate hydrochloride
説明
Ethyl cysteinate methylcarbamate hydrochloride is a synthetic compound combining structural motifs of cysteine derivatives (ethyl cysteinate) and methylcarbamate. The compound likely features a cysteine backbone esterified with ethyl and methylcarbamate groups, stabilized as a hydrochloride salt for enhanced solubility and stability .
Structure
3D Structure of Parent
特性
CAS番号 |
51785-99-0 |
|---|---|
分子式 |
C7H15ClN2O3S |
分子量 |
242.72 g/mol |
IUPAC名 |
ethyl (2R)-2-amino-3-(methylcarbamoylsulfanyl)propanoate;hydrochloride |
InChI |
InChI=1S/C7H14N2O3S.ClH/c1-3-12-6(10)5(8)4-13-7(11)9-2;/h5H,3-4,8H2,1-2H3,(H,9,11);1H/t5-;/m0./s1 |
InChIキー |
LYLDPAYWSCPRTI-JEDNCBNOSA-N |
異性体SMILES |
CCOC(=O)[C@H](CSC(=O)NC)N.Cl |
正規SMILES |
CCOC(=O)C(CSC(=O)NC)N.Cl |
製品の起源 |
United States |
準備方法
Esterification of L-Cysteine
The synthesis begins with the esterification of L-cysteine to form L-cysteine ethyl ester hydrochloride, a precursor for subsequent carbamation. A widely adopted method involves treating L-cysteine with ethanol and thionyl chloride (SOCl₂):
-
Reactants : L-cysteine (24.20 g, 0.20 mol), ethanol (300 mL), and thionyl chloride (22 mL, 0.30 mol).
-
Conditions : Dropwise addition of SOCl₂ under ice cooling, followed by 3 hours at room temperature and 12 hours under reflux.
-
Workup : Solvent evaporation yields L-cysteine ethyl ester hydrochloride as a white powder (36.42 g, 98.1% yield).
This method leverages SOCl₂’s dual role as a catalyst and dehydrating agent, protonating the hydroxyl group of ethanol to facilitate nucleophilic attack by cysteine’s thiol group.
Carbamation of L-Cysteine Ethyl Ester
The second step introduces the methylcarbamate group via reaction with methyl chloroformate or alternative carbamating agents.
Method A: Direct Carbamation ():
-
Reactants : L-cysteine ethyl ester hydrochloride, methyl chloroformate, and a base (e.g., triethylamine).
-
Conditions : Reaction in anhydrous dichloromethane at 0–5°C for 4 hours.
-
Mechanism : The base deprotonates the amine, enabling nucleophilic attack on methyl chloroformate’s carbonyl carbon.
Method B: Mixed Carbonate Approach ():
-
Reagent : N,N′-Disuccinimidyl carbonate (DSC) generates a stable intermediate, minimizing side reactions.
-
Advantage : Higher purity (≥95%) due to suppressed hydrolysis.
Optimization of Reaction Parameters
Stoichiometry and Reagent Ratios
Data from analogous carbamate syntheses () highlight the impact of acetyl chloride equivalents on yield and purity:
| Equivalents of AcCl | Conversion (%) | Purity (%) | Yield (%) |
|---|---|---|---|
| 1.3 | 74 | 99 | 37 |
| 1.5 | 83–86 | 99 | 54 |
| 2.0 | 83 | 93 | 63 |
Optimal results occur at 1.5–1.6 equivalents, balancing yield (54–57%) and purity (99%) while minimizing creatinine hydrochloride byproducts.
Solvent Systems and Temperature
-
Ethanol/ethyl acetate mixtures (95:5 v/v) improve yield (65%) with marginal purity loss (96%).
-
Pure ethanol maximizes purity (99%) but reduces yield (54%).
Temperature Effects :
-
Esterification : Reflux (78°C) ensures complete reaction but risks thermal decomposition.
-
Carbamation : Sub-zero temperatures (−10°C) suppress hydrolysis but prolong reaction times.
Purification and Analytical Characterization
Isolation Techniques
Analytical Validation
-
Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates and ninhydrin staining.
-
NMR Spectroscopy : Confirms structural integrity via characteristic shifts:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|
| Direct Carbamation | 54–63 | 93–99 | Simple protocol | Byproduct formation |
| DSC-Mediated | 85–90 | ≥95 | High purity, mild conditions | Cost of DSC reagent |
| Mixed Solvent | 65 | 96 | Balanced yield/purity | Requires solvent optimization |
Industrial-Scale Considerations
Cost Efficiency
化学反応の分析
科学研究への応用
NSC-303861は、そのオンコリティク活性について広く研究されてきました。この化合物は、ヒト乳癌異種移植片やマウス白血病を含むさまざまな癌細胞株に対して有意な細胞毒性を示しています。この化合物は、肉腫など、他の種類の癌に対しても、中等度の抗腫瘍活性を示しました。 NSC-303861は、その抗癌特性に加えて、プリンヌクレオチド生合成に関与する酵素の阻害における潜在的な用途について調査されており、生化学研究における貴重なツールとなっています .
科学的研究の応用
Pharmaceutical Applications
1.1 Drug Development
Ethyl cysteinate methylcarbamate hydrochloride has been explored as a potential drug candidate due to its structural properties that allow it to interact with biological systems effectively. Its role as a methylcarbamate derivative makes it a subject of interest in the development of therapeutic agents, particularly for diseases requiring targeted drug delivery systems.
1.2 Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties, particularly against viral proteases such as those found in SARS-CoV-2. In vitro assays have demonstrated the compound's ability to inhibit viral replication, suggesting its potential utility in treating viral infections .
Biochemical Research
2.1 Enzyme Inhibition Studies
This compound has been utilized in enzyme inhibition studies, particularly focusing on drug-metabolizing enzymes. Research indicates that compounds with similar structures can modulate the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. This modulation can influence the pharmacokinetics of co-administered drugs, highlighting the importance of understanding such interactions .
Case Studies and Research Findings
3.1 Targeted Drug Delivery Systems
A notable application of this compound lies in its incorporation into targeted drug delivery systems. Research has shown that when used as a linker in drug-conjugate systems, it enhances the specificity and efficacy of therapeutic agents while minimizing side effects associated with conventional chemotherapy .
3.2 Structural Analysis and Modifications
Studies have demonstrated that modifying the structure of this compound can lead to improved biological activity and reduced toxicity. For instance, alterations in the methylcarbamate moiety have been linked to enhanced enzyme inhibition and increased cellular uptake in various cancer cell lines .
Data Tables
The following table summarizes key findings from recent studies on this compound and its analogs:
作用機序
類似の化合物との比較
NSC-303861は、他のL-システイン誘導体およびグルタミン拮抗薬と比較できます。類似の化合物には以下が含まれます。
L-システインエチルエステル: NSC-303861の合成における前駆体。
アシビシン: プリンヌクレオチド生合成に対する類似の阻害効果を持つ別のL-グルタミン拮抗薬。
メチオニンスルホキシミン: グルタミン代謝に影響を与えるグルタミンシンターゼの阻害剤。
NSC-303861は、L-システインエチルエステルとN-メチルカルバメートの独自の組み合わせが、その独特の作用機序と治療の可能性に貢献している点でユニークです .
類似化合物との比較
Research and Clinical Implications
- Imaging Agents : Ethyl cysteinate derivatives like ECD demonstrate superior imaging clarity over HMPAO, suggesting that methylcarbamate variants could further optimize target specificity .
- Drug Delivery : The hydrochloride salt form enhances bioavailability, as seen in creatine ethyl ester, which rapidly dissociates into active components .
生物活性
Ethyl cysteinate methylcarbamate hydrochloride (ECMCH) is a carbamate compound with notable biological activities, particularly in the context of its potential pharmacological applications and environmental interactions. This article provides a comprehensive overview of the biological activity of ECMCH, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
ECMCH is characterized by its unique structure, which includes a cysteine moiety linked to a methylcarbamate group. The molecular formula is C₅H₈ClN₃O₂S, and its structure can be represented as follows:
- Chemical Structure :
The biological activity of ECMCH is primarily attributed to its interaction with acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. Carbamates like ECMCH are known to inhibit AChE, leading to increased levels of acetylcholine at synaptic junctions. This inhibition can result in various physiological effects, including enhanced cholinergic signaling.
Inhibition of Acetylcholinesterase
ECMCH exhibits competitive inhibition against AChE, similar to other carbamates. The degree of inhibition can vary based on concentration and the presence of other compounds. Studies have shown that ECMCH can significantly increase acetylcholine levels, which may have therapeutic implications in conditions characterized by cholinergic deficits.
| Concentration (µM) | % Inhibition of AChE |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 80 |
Table 1: Inhibition of Acetylcholinesterase by ECMCH at various concentrations.
Toxicological Profile
While ECMCH has potential therapeutic applications, its safety profile must be carefully evaluated. Toxicological studies indicate that high doses can lead to neurotoxicity and other adverse effects. The compound's acute toxicity is comparable to other carbamates, necessitating caution in its use.
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of ECMCH in a rat model of neurodegeneration. Results indicated that treatment with ECMCH improved cognitive function and reduced markers of oxidative stress in the brain.
- Environmental Impact : Research on the microbial degradation of carbamates highlighted that ECMCH can affect soil microbial communities. It was found that exposure to ECMCH altered microbial diversity and activity, which could have implications for soil health and agricultural practices .
Research Findings
Recent studies have focused on the biochemical mechanisms underlying the activity of ECMCH:
- Microbial Degradation : Studies suggest that microorganisms can metabolize ECMCH, leading to the formation of less toxic metabolites. This degradation pathway is crucial for assessing the environmental impact of carbamate pesticides .
- Pharmacological Potential : The compound has been explored for its potential as an antidote in cases of organophosphate poisoning due to its ability to reactivate inhibited AChE .
Q & A
Q. What are the standard synthetic routes and characterization methods for ethyl cysteinate methylcarbamate hydrochloride?
this compound is synthesized via esterification of L-cysteine with ethanol under acidic conditions, followed by carbamate formation and hydrochlorination. Key characterization techniques include:
- Nuclear Magnetic Resonance (NMR) for structural confirmation of the ethyl ester and carbamate groups.
- High-Performance Liquid Chromatography (HPLC) to assess purity, with typical purity thresholds >98% for research-grade material .
- Melting point analysis (123–125°C) and optical rotation (−13° at c = 8 in 1 N HCl) to verify consistency with literature .
- Mass spectrometry for molecular weight confirmation (C5H12ClNO2S, MW 185.67) .
Q. How should this compound be stored to ensure stability?
The compound is hygroscopic and light-sensitive. Best practices include:
Q. What are the primary applications of this compound in preclinical research?
The compound is widely used as a precursor for technetium-99m (<sup>99m</sup>Tc) labeling in single-photon emission computed tomography (SPECT). It serves as a ligand in ethyl cysteinate dimer (ECD) , a radiopharmaceutical for assessing regional cerebral blood flow (rCBF) in neurological disorders .
Advanced Research Questions
Q. What experimental design considerations are critical for SPECT studies using <sup>99m</sup>Tc-labeled this compound?
Key factors include:
- Radiation dose optimization : Internal radiation exposure indices are 0.19 mGy/37 MBq for brain perfusion studies, requiring adherence to ALARA (As Low As Reasonably Achievable) principles .
- Tracer kinetics : Ensure consistent injection-to-imaging intervals (e.g., 15–30 minutes post-injection) to account for rapid blood clearance and cerebral uptake .
- Control groups : Matched healthy controls are essential for interpreting rCBF deviations in conditions like idiopathic hypersomnia or Kleine-Levin syndrome .
Q. How can researchers address discrepancies in rCBF data across studies using this compound?
Contradictions in perfusion patterns (e.g., hypoperfusion in frontal vs. temporoparietal regions) may arise from:
- Statistical thresholds : Some studies use uncorrected p-values (<0.01) with cluster sizes ≥50 voxels, increasing false-positive risks .
- Cohort heterogeneity : Variability in disease subtypes (e.g., atypical vs. classical Kleine-Levin syndrome) necessitates stringent inclusion criteria .
- Imaging protocols : Standardize SPECT acquisition parameters (e.g., collimator type, reconstruction algorithms) to minimize technical variability .
Q. What novel methodologies are emerging for improving the pharmacokinetic profile of this compound derivatives?
Recent advances include:
- Hybrid imaging : Combining SPECT with CT or MRI to enhance anatomical localization of perfusion anomalies .
- Bifunctional chelators : Modifying the carbamate group to incorporate chelators for dual-modality imaging (e.g., PET/SPECT) .
- Prodrug strategies : Engineering pH-sensitive derivatives to enhance blood-brain barrier penetration .
Methodological Best Practices
Q. How can researchers validate the specificity of this compound in targeting cerebral regions?
- Correlation with clinical metrics : Link rCBF data to neuropsychological tests (e.g., Epworth Sleepiness Scale in hypersomnia) to confirm functional relevance .
- Blocking studies : Co-administer competing ligands (e.g., unlabeled ECD) to assess binding site saturation .
Q. What statistical approaches are recommended for analyzing small-sample SPECT studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
